molecular formula C18H18Cl2N4O2S B1231636 N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide

N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide

Cat. No.: B1231636
M. Wt: 425.3 g/mol
InChI Key: LPHZQKMYLPRSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide is a member of benzimidazoles.

Scientific Research Applications

  • Antimicrobial and Cytotoxic Activities : A study explored the synthesis of new thiazole derivatives, including compounds structurally similar to the one . These derivatives showed notable antimicrobial activity against various bacteria and fungi. Moreover, they exhibited cytotoxic activity against human leukemia and mouse embryonic fibroblast cells (Dawbaa et al., 2021).

  • Herbicidal Activity : Another research investigated compounds including N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide. These compounds demonstrated effectiveness in herbicidal activity, particularly against Brassica campestris L. at certain concentrations (Liu et al., 2007).

  • Potential in Antiulcer Medication : A study on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, a compound with a similar structure, found it effective as a herbicidal agent, suggesting potential applications in the development of antiulcer drugs (Liu et al., 2008).

  • Synthesis and Evaluation as Anticonvulsants : A study on N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, a related compound, showed these molecules could potentially act as new hybrid anticonvulsant agents, combining elements of known antiepileptic drugs (Kamiński et al., 2015).

  • Evaluation in Treating Cough or Idiopathic Pulmonary Fibrosis : A study evaluated the use of PI3K inhibitors structurally similar to the compound for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

  • Inhibitory Activity on Gastric Secretion : Research on compounds like [(pyridylmethyl)sulfinyl]benzimidazoles, related to the compound , has shown they possess significant antisecretory activity, inhibiting gastric secretion, which is relevant in the treatment of gastric ulcers (Kohl et al., 1992).

Properties

Molecular Formula

C18H18Cl2N4O2S

Molecular Weight

425.3 g/mol

IUPAC Name

N-(3,5-dichloropyridin-2-yl)-2-[1-(2-methoxyethyl)benzimidazol-2-yl]sulfanylpropanamide

InChI

InChI=1S/C18H18Cl2N4O2S/c1-11(17(25)23-16-13(20)9-12(19)10-21-16)27-18-22-14-5-3-4-6-15(14)24(18)7-8-26-2/h3-6,9-11H,7-8H2,1-2H3,(H,21,23,25)

InChI Key

LPHZQKMYLPRSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)SC2=NC3=CC=CC=C3N2CCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide
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N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide
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N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide
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N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide
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N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide

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